4-Isothiocyanatoheptan-2-one
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Overview
Description
4-Isothiocyanatoheptan-2-one is an organic compound belonging to the isothiocyanate family Isothiocyanates are characterized by the functional group -N=C=S, which is known for its reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatoheptan-2-one can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product . Another method involves the replacement reaction of phenyl isothiocyanate with the corresponding amines under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of thiophosgene or its derivatives, although these reagents are highly toxic and require careful handling . More sustainable methods are being developed, such as the use of cyanuric acid as a desulfurylation reagent in aqueous conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatoheptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isothiocyanatoheptan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isothiocyanatoheptan-2-one involves its reactivity with nucleophiles, leading to the formation of various adducts. It affects membrane integrity and enzymes involved in redox balance and bacterial metabolism, ultimately leading to bacterial cell death . In cancer research, it modulates the expression and activity of biotransformation enzymes, contributing to its anticancer properties .
Comparison with Similar Compounds
- Allyl isothiocyanate
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
Comparison: 4-Isothiocyanatoheptan-2-one is unique due to its specific structure, which imparts distinct reactivity and biological activity compared to other isothiocyanates. For example, allyl isothiocyanate is known for its pungent flavor and antimicrobial properties, while phenyl isothiocyanate is widely used in amino acid sequencing . The specific chain length and functional groups in this compound contribute to its unique properties and applications.
Properties
CAS No. |
62383-34-0 |
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Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
4-isothiocyanatoheptan-2-one |
InChI |
InChI=1S/C8H13NOS/c1-3-4-8(9-6-11)5-7(2)10/h8H,3-5H2,1-2H3 |
InChI Key |
QNGTWSXDNQEKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)C)N=C=S |
Origin of Product |
United States |
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